molecular formula C9H5N3O B13702923 2-oxo-1H-1,6-naphthyridine-7-carbonitrile

2-oxo-1H-1,6-naphthyridine-7-carbonitrile

Cat. No.: B13702923
M. Wt: 171.16 g/mol
InChI Key: GCOFTITZZQZNPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-1H-1,6-naphthyridine-7-carbonitrile typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids . This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-oxo-1H-1,6-naphthyridine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include arylboronic acids, catalysts, and specific solvents . The reaction conditions are carefully controlled to achieve the desired products with high efficiency.

Major Products Formed

The major products formed from these reactions include monoarylated and diarylated naphthyridines, which have significant biological activities .

Scientific Research Applications

2-oxo-1H-1,6-naphthyridine-7-carbonitrile has a wide range of scientific research applications:

Properties

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

2-oxo-1H-1,6-naphthyridine-7-carbonitrile

InChI

InChI=1S/C9H5N3O/c10-4-7-3-8-6(5-11-7)1-2-9(13)12-8/h1-3,5H,(H,12,13)

InChI Key

GCOFTITZZQZNPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C1C=NC(=C2)C#N

Origin of Product

United States

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